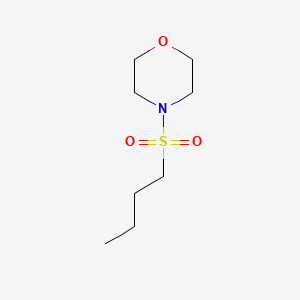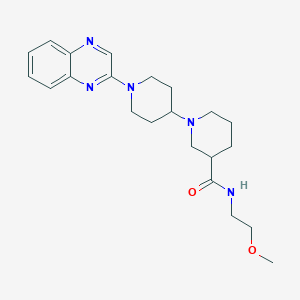![molecular formula C18H19ClN2O5S B5381544 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5381544.png)
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide, also known as MK-2206, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of allosteric inhibitors and is used as a tool compound to study the function of protein kinases. MK-2206 has been shown to be effective in inhibiting the activity of AKT, a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism.
Mecanismo De Acción
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is an allosteric inhibitor of AKT, which means that it binds to a site on the protein other than the active site and changes its conformation, thereby inhibiting its activity. AKT is a key signaling protein that regulates cell survival, proliferation, and metabolism by phosphorylating downstream targets. 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide inhibits the phosphorylation of AKT and its downstream targets, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical models of various cancers, including breast, prostate, and lung cancer. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is its specificity for AKT, which makes it a valuable tool compound for studying the function of this protein kinase. In addition, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is its toxicity at high doses, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the development of more potent and selective inhibitors of AKT. Finally, the use of 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide in clinical trials for the treatment of cancer, diabetes, and Alzheimer's disease is an important future direction for research.
Métodos De Síntesis
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is synthesized by the reaction of 3-chloro-N-(4-methoxy-3-nitrophenyl)benzamide and 4-morpholinylsulfonyl chloride in the presence of a base. The nitro group in the starting material is reduced to an amino group, and the sulfonyl chloride group is displaced by the morpholine group. The resulting product is purified by column chromatography to obtain pure 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been extensively used in scientific research to study the function of AKT and its role in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the activity of AKT in cancer cells, leading to apoptosis and tumor regression. In addition, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been used to study the role of AKT in insulin signaling and glucose metabolism in diabetes. Furthermore, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting the activity of AKT and reducing the accumulation of beta-amyloid plaques.
Propiedades
IUPAC Name |
3-chloro-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-16-6-5-15(20-18(22)13-3-2-4-14(19)11-13)12-17(16)27(23,24)21-7-9-26-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVXCGBKJXFNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5381476.png)


![N~1~,N~1~-dimethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5381493.png)
![methyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-bromo-6-ethoxyphenoxy}acetate](/img/structure/B5381495.png)
![2-(4-{[1-(2,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5381501.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B5381506.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381510.png)
![6,8-dichloro-3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5381519.png)
![3-(4-fluorophenyl)-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5381522.png)
![(3S*,5R*)-1-(cyclopropylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5381528.png)
![3-[(2-chlorobenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381535.png)
![3-(4-bromophenyl)-2-[2-(4-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5381542.png)
![N,N,N'-trimethyl-N'-[((2R,5S)-5-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]ethane-1,2-diamine](/img/structure/B5381552.png)